1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)-1,3-diazinane-2,4-dione
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Overview
Description
1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)-1,3-diazinane-2,4-dione is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinoline, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)-1,3-diazinane-2,4-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include elevated temperatures and anhydrous environments to facilitate the cyclization process .
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in the pathophysiology of neurodegenerative disorders . The compound’s ability to cross the blood-brain barrier and its affinity for certain receptors make it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c17-12-4-6-16(13(18)15-12)11-2-1-10-8-14-5-3-9(10)7-11/h1-2,7,14H,3-6,8H2,(H,15,17,18) |
InChI Key |
ATLCJCOGPCPZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)N3CCC(=O)NC3=O |
Origin of Product |
United States |
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